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Compound of Interest

Compound Name: Fibrostatin C

Cat. No.: B1672661 Get Quote

An In-depth Technical Guide to Fibrostatin C
For Researchers, Scientists, and Drug Development Professionals

Introduction
Fibrostatin C is a naturally occurring small molecule that has garnered significant interest

within the scientific community for its potent inhibitory effects on prolyl 4-hydroxylase (PH), a

critical enzyme in collagen biosynthesis. Isolated from Streptomyces catenulae subsp.

griseospora, this N-acyl-L-amino acid represents a promising candidate for the research and

development of antifibrotic therapies. This document provides a comprehensive overview of the

chemical structure, physicochemical properties, biological activity, and relevant experimental

methodologies associated with Fibrostatin C.

Chemical Structure and Physicochemical Properties
Fibrostatin C is a naphthoquinone derivative characterized by an N-acetyl-L-cysteine moiety

attached to a dihydroxydimethoxynaphthoquinone core. Its unique structure is fundamental to

its biological activity.

Table 1: Chemical and Physical Properties of Fibrostatin C
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Property Value Source(s)

IUPAC Name

(2R)-2-acetamido-3-[(1-

hydroxy-3,6-dimethoxy-5,8-

dioxonaphthalen-2-

yl)methylsulfanyl]propanoic

acid

[1]

Synonyms

P-23924C, N-acetyl-S-((1-

hydroxy-3,6-dimethoxy-5,8-

dioxo-5,8-dihydronaphthalen-

2-yl)methyl)-L-cysteine

[1][2][3]

CAS Number 91776-47-5 [1][3]

Molecular Formula C₁₈H₁₉NO₈S [1][3]

Molecular Weight 409.4 g/mol [1]

Canonical SMILES
CC(=O)N--INVALID-LINK--

C(=O)O
[1]

InChI

InChI=1S/C18H19NO8S/c1-

8(20)19-11(18(24)25)7-28-6-

10-13(26-2)4-9-

15(17(10)23)12(21)5-14(27-

3)16(9)22/h4-5,11,23H,6-

7H2,1-3H3,(H,19,20)

(H,24,25)/t11-/m0/s1

[1]

InChIKey
PBMJDDQAEYEYKK-

NSHDSACASA-N
[1]

Density 1.48 g/cm³ [4]

Boiling Point 796.6°C at 760 mmHg [4]

Flash Point 435.6°C [4]

LogP 1.97290 [4]

Biological Activity and Mechanism of Action
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Fibrostatin C's primary biological function is the inhibition of prolyl 4-hydroxylase, an enzyme

essential for the post-translational modification of proline residues in procollagen chains. This

hydroxylation is a prerequisite for the formation of the stable, triple-helical structure of mature

collagen.

By inhibiting prolyl 4-hydroxylase, Fibrostatin C prevents the proper folding of procollagen.

This leads to the accumulation of underhydroxylated collagen precursors within the

endoplasmic reticulum, which are subsequently targeted for degradation and are not secreted

into the extracellular matrix.[5] This mechanism effectively reduces the deposition of collagen,

the hallmark of fibrosis.

Table 2: Biological Activity of Fibrostatin C

Parameter Value
Target
Organism/System

Source(s)

Target Enzyme
Prolyl 4-hydroxylase

(PH)
Chick embryo [6]

ID₅₀
29 µM (equivalent to

2.9 x 10⁻⁵ M)

Purified chick embryo

prolyl hydroxylase
[6][7]

Ki 2.1 x 10⁻⁵ M
Purified chick embryo

prolyl hydroxylase
[6]

Inhibition Type

Mixed-type with

respect to (Pro-Pro-

Gly)₅

Purified chick embryo

prolyl hydroxylase
[6]

Effect
Inhibition of collagen

biosynthesis

Estradiol-17β

stimulated immature

rat uterus

[6]

Effect
Inhibition of type I

collagen secretion

Human Tenon's

capsule fibroblasts in

vitro

[2][5]

Effect

Dilation of

endoplasmic reticulum

cisternae

Human Tenon's

capsule fibroblasts in

vitro

[5]
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Signaling Pathway and Mechanism of Action
The mechanism by which Fibrostatin C inhibits collagen deposition is depicted below. It acts

as a direct inhibitor of the enzyme prolyl 4-hydroxylase.

Procollagen Chains
(in Endoplasmic Reticulum)

Prolyl 4-Hydroxylase (PH)

 substrate

Intracellular Degradation

 shunted to

Hydroxylated Procollagen
(Hydroxyproline)

 catalysis
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Co-factors:
O₂, Fe²⁺, Ascorbate, α-KG
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Caption: Mechanism of Fibrostatin C action on collagen biosynthesis.

Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of Fibrostatin C.

Isolation and Purification of Fibrostatin C
Fibrostatin C is a secondary metabolite produced by fermentation. The general workflow for its

isolation from the culture broth of Streptomyces catenulae subsp. griseospora is outlined

below.

Start:
S. catenulae Culture

Fermentation
in Culture Broth Centrifugation Collect Supernatant Solvent Extraction

(e.g., Ethyl Acetate)
Concentration
(Crude Extract)

Column Chromatography
(e.g., Silica Gel)

Further Purification
(e.g., HPLC)

Orange Crystals
(Pure Fibrostatin C)

Click to download full resolution via product page

Caption: General workflow for the isolation of Fibrostatin C.

Protocol Details: While the specific, detailed protocol for the original isolation is proprietary, a

general methodology based on standard natural product isolation from Streptomyces would

involve:

Fermentation: Culturing Streptomyces catenulae subsp. griseospora No. 23924 in a suitable

nutrient-rich medium under optimal temperature and aeration conditions to promote the

production of secondary metabolites.

Extraction: After fermentation, the culture broth is separated from the mycelia by

centrifugation or filtration. The supernatant containing Fibrostatin C is then extracted with a

water-immiscible organic solvent, such as ethyl acetate.

Purification: The crude extract is concentrated and subjected to a series of chromatographic

techniques, such as silica gel column chromatography, followed by high-performance liquid

chromatography (HPLC) to isolate the pure compound.[7]

Prolyl 4-Hydroxylase (PH) Inhibition Assay
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The inhibitory activity of Fibrostatin C against PH can be determined using various methods. A

common approach involves measuring the hydroxylation of a synthetic peptide substrate.

Protocol Overview:

Enzyme Source: Purified prolyl 4-hydroxylase is obtained from a suitable source, such as

chick embryos.

Reaction Mixture: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) is prepared containing the

enzyme, a peptide substrate (e.g., (Pro-Pro-Gly)₅), and essential co-factors: FeSO₄,

ascorbate, and α-ketoglutarate.[3]

Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of

Fibrostatin C (or a vehicle control).

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for

a defined period.

Quantification: The enzyme's activity is quantified. This can be done discontinuously via

HPLC to measure product formation or continuously by monitoring the consumption of a co-

substrate or the formation of a byproduct.[3] For example, a high-throughput method

quantifies the byproduct succinate using a luminescence-based assay (Succinate-Glo™

Assay).[8][9][10]

Data Analysis: The concentration of Fibrostatin C that inhibits 50% of the enzyme activity

(ID₅₀) is calculated from the dose-response curve. Kinetic parameters like the inhibition

constant (Ki) can be determined by performing the assay with varying substrate

concentrations.

In Vitro Collagen Secretion Assay
This assay evaluates the effect of Fibrostatin C on the ability of cells to synthesize and secrete

collagen.

Protocol Overview:
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Cell Culture: Fibroblast cells, such as human Tenon's capsule fibroblasts (TCFs), are

cultured in a suitable medium until they reach a desired confluency.[5]

Treatment: The culture medium is replaced with a fresh medium containing various

concentrations of Fibrostatin C. A control group receives a vehicle.

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen

production and secretion.

Sample Collection: Both the culture medium (containing secreted collagen) and the cell

lysate (containing intracellular collagen) are collected.

Collagen Quantification: The amount of collagen in the samples is measured. A common

method is the Sirius Red assay, where the dye specifically binds to collagen, and the

resulting color can be measured spectrophotometrically.[1][2][7] Alternatively, immunoassays

(e.g., ELISA) can be used to detect specific collagen propeptides.

Analysis: The results are analyzed to determine if Fibrostatin C reduces the concentration

of collagen in the culture medium and increases it in the cell lysate, which would be

consistent with an inhibition of secretion.[5]

In Vivo Collagen Biosynthesis Assay (Rat Uterine Model)
This animal model is used to assess the efficacy of Fibrostatin C in a living organism.

Protocol Overview:

Animal Model: Immature female rats are used. Uterine growth and collagen synthesis can be

stimulated by the administration of estradiol-17β.[6][11]

Treatment Groups: Animals are divided into groups: a control group, a group treated with

estradiol-17β alone, and groups treated with estradiol-17β plus varying doses of Fibrostatin
C. Fibrostatin C can be administered via different routes, such as intraperitoneal injection or

orally as a dietary admixture.[6]

Dosing Regimen: Estradiol-17β is administered to stimulate collagen synthesis in the uterus.

Fibrostatin C is administered according to the experimental design (e.g., daily for a set
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number of days).

Sample Collection: After the treatment period, the animals are euthanized, and the uteri are

excised and weighed.

Collagen Analysis: The uterine tissue is homogenized, and the collagen content is quantified,

often by measuring the amount of hydroxyproline, an amino acid largely specific to collagen.

Statistical Analysis: The data from the different treatment groups are compared to determine

if Fibrostatin C significantly inhibited the estradiol-induced increase in uterine collagen.[6]

Conclusion
Fibrostatin C is a potent and specific inhibitor of prolyl 4-hydroxylase with a well-defined

mechanism of action. Its ability to inhibit collagen biosynthesis and secretion, demonstrated in

both in vitro and in vivo models, underscores its potential as a lead compound for the

development of novel antifibrotic drugs. The data and protocols presented in this guide offer a

foundational resource for researchers and professionals in the field of drug discovery and

development who are interested in exploring the therapeutic applications of Fibrostatin C and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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